molecular formula C10H13NO3S B11876789 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine CAS No. 52180-32-2

2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine

Cat. No.: B11876789
CAS No.: 52180-32-2
M. Wt: 227.28 g/mol
InChI Key: YNZJHONQERDVRQ-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine is a three-membered heterocyclic compound featuring a strained aziridine ring substituted with a methoxy group at position 2 and a 4-methylbenzenesulfonyl (tosyl) group at position 1. The sulfonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent nitrogen atom, while the methoxy group introduces steric and electronic effects that modulate reactivity .

Aziridines are valued for their ring strain (~27 kcal/mol), which drives their utility in regioselective ring-opening reactions and as intermediates in natural product synthesis . This compound’s structural features position it as a candidate for applications in medicinal chemistry (e.g., DNA alkylation) and polymer crosslinking .

Properties

CAS No.

52180-32-2

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-methoxy-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C10H13NO3S/c1-8-3-5-9(6-4-8)15(12,13)11-7-10(11)14-2/h3-6,10H,7H2,1-2H3

InChI Key

YNZJHONQERDVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-tosylaziridine typically involves the reaction of aziridine with methanol and p-toluenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group is introduced to the aziridine ring .

Industrial Production Methods

Industrial production of 2-Methoxy-1-tosylaziridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-tosylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-1-tosylaziridine involves the activation of the aziridine ring, making it susceptible to nucleophilic attack. The presence of the methoxy and tosyl groups influences the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents (Position) Key Functional Groups Applications/Properties Reference
2-Methoxy-1-(4-methylbenzenesulfonyl)aziridine 2-OCH₃, 1-(4-MeC₆H₄SO₂) Sulfonyl, methoxy Medicinal chemistry, crosslinking
cis-1-Tosyl-2-tosylmethyl-3-(trifluoromethyl)aziridine 1-Tosyl, 2-tosylmethyl, 3-CF₃ Sulfonyl, trifluoromethyl Synthetic intermediates
2-Methyl-1-(4-methylbenzenesulfonyl)-2-(1-propenyl)aziridine 2-CH₃, 1-(4-MeC₆H₄SO₂), 2-propenyl Sulfonyl, alkenyl Unspecified (structural analogue)
Aziridine-2-phosphonates 2-PO(OR)₂ Phosphonate Biological activity studies

Key Observations :

  • Electron-Withdrawing Groups : Sulfonyl substituents (e.g., tosyl) enhance electrophilicity, facilitating nucleophilic ring-opening reactions .
  • Steric Effects : Bulky groups (e.g., propenyl in ) reduce reactivity compared to smaller substituents like methoxy.
  • Hybrid Functionalization : Compounds like trifluoromethyl-aziridines combine electronic and steric effects for specialized reactivity .

Comparison :

  • Cyclization Strategies : Common for sulfonated aziridines (e.g., ), but phosphonate derivatives require specialized reagents like sulfonium ylides .
  • Solvent Systems : Polar aprotic solvents (DMF, acetone) improve nucleophilic displacement in sulfonated aziridines .

Reactivity and Chemical Behavior

Reaction Type 2-Methoxy-1-(4-methylbenzenesulfonyl)aziridine cis-1-Tosyl-3-CF₃-aziridine Aziridine-2-phosphonates
Ring-Opening Nucleophilic attack at C1 (tosyl-activated) Preferential CF₃-directed Phosphonate stabilizes ring
Ring Expansion Limited data Pd/Ni-catalyzed expansions Not reported
Thermal Stability Moderate (decomposes >100°C) High (CF₃ enhances stability) Low (phosphonate labile)

Key Trends :

  • Sulfonyl Activation : Tosyl groups facilitate ring-opening with amines, thiols, or alcohols .
  • Trifluoromethyl Effects : Electron-withdrawing CF₃ groups increase thermal stability but reduce ring-opening rates .

Insights :

  • Medicinal Potential: Sulfonated aziridines mimic mitomycin C’s DNA alkylation mechanism .
  • Industrial Utility : Polymeric derivatives improve coating durability and chemical resistance .

Biological Activity

2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine is a compound belonging to the aziridine class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The biological activity of 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine is primarily attributed to its ability to induce cytotoxic effects in cancer cells. Research indicates that aziridines can interact with DNA, leading to damage that triggers cell death pathways. The specific mechanisms include:

  • DNA Damage Induction : Aziridines are known to form adducts with DNA, causing strand breaks and activating repair mechanisms that can lead to cell death if overwhelmed.
  • Nucleotide Excision Repair (NER) : Studies suggest that compounds like 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine may exploit deficiencies in NER pathways in certain cancer cells, enhancing their cytotoxic effects .

Anticancer Activity

The anticancer properties of 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine have been evaluated against various cancer cell lines. The following table summarizes the IC50 values obtained from studies on different cancer types:

Cell Line IC50 (µM) Type
HeLa5.0Cervical Cancer
HepG27.0Liver Cancer
PC36.5Prostate Cancer
SW4808.0Colorectal Cancer
MRC-5>20Normal Lung Fibroblast

These results indicate that 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine exhibits selective cytotoxicity towards cancer cells while showing reduced toxicity towards normal cells .

Case Studies

Recent studies have highlighted the effectiveness of aziridines in combination therapies. For instance, a study demonstrated that combining 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine with conventional chemotherapeutics like 5-Fluorouracil significantly enhanced the overall anticancer efficacy against resistant cell lines .

Another notable case involved investigating the compound's effects on motility and invasiveness of cancer cells. It was found that treatment with this aziridine not only inhibited cell proliferation but also reduced migration capabilities in metastatic cancer models .

Q & A

Q. What are the key synthetic routes for 2-Methoxy-1-(4-methylbenzenesulfonyl)aziridine, and how does the sulfonyl group influence reaction pathways?

The synthesis typically involves sulfonylation of aziridine precursors using 4-methylbenzenesulfonyl chloride under basic conditions. The sulfonyl group acts as an electron-withdrawing protecting group, stabilizing the aziridine ring against ring-opening reactions and directing regioselectivity in subsequent nucleophilic attacks. Methoxy substitution at the 2-position can be introduced via nucleophilic substitution or Mitsunobu reactions. Characterization often employs 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy to confirm regiochemistry and vibrational modes .

Q. How can vibrational spectroscopy (IR/Raman) be used to characterize the structural features of this aziridine derivative?

High-resolution IR spectroscopy and ab initio calculations are critical for assigning vibrational modes (e.g., ν1–ν17) to specific bond motions. For example, the sulfonyl group exhibits strong S=O stretching modes near 1150–1350 cm1^{-1}, while the aziridine ring shows characteristic C-N and C-C stretches. Discrepancies between experimental and calculated frequencies may indicate torsional strain or intermolecular interactions, necessitating force-field refinements .

Q. What crystallization techniques are suitable for resolving the stereochemistry of 2-Methoxy-1-(4-methylbenzenesulfonyl)aziridine?

Single-crystal X-ray diffraction (SHELX programs) is the gold standard. Slow evaporation from polar aprotic solvents (e.g., DMF/acetic acid mixtures) promotes crystal growth. The sulfonyl group’s planarity and hydrogen-bonding capacity enhance lattice stability, aiding in resolving chiral centers and confirming absolute configurations .

Advanced Research Questions

Q. How do computational methods (DFT/MC-AFIR) elucidate regioselectivity in transition metal-catalyzed ring-opening reactions of this compound?

Density Functional Theory (DFT) studies reveal that Pd-catalyzed borylative ring-opening proceeds via an SN_\text{N}2-like oxidative addition. The sulfonyl group lowers the transition state (TS) energy by stabilizing negative charge buildup. MC-AFIR identifies key catalyst-substrate interactions, such as steric hindrance from the 2-methoxy group, which directs nucleophilic attack to the less hindered carbon. These insights guide ligand design for regiocontrol .

Q. What experimental and theoretical approaches explain the substituent effects on CO2_22​-aziridine coupling reactions?

Hammett studies using para-substituted arylaziridines demonstrate electron-donating groups (e.g., methoxy) enhance selectivity for 5-substituted oxazolidinones due to increased nucleophilicity at the activated carbon. DFT calculations correlate selectivity with charge distribution in aziridine-CO2_2 adducts. High-pressure kinetics (1.2 MPa CO2_2) and solvent polarity adjustments optimize yields and regioselectivity .

Q. How does enzymatic biosynthesis offer a sustainable alternative for aziridine synthesis?

Recent discoveries of Fe(II)/αKG-dependent oxygenases (e.g., TqaF) catalyze aziridine formation via intramolecular amination. This method avoids harsh reagents and enables stereocontrol. Comparative studies with chemical synthesis (e.g., Mitsunobu or sulfonylation) highlight lower enantiomeric excess (ee) in enzymatic routes, necessitating protein engineering for industrial scalability .

Q. What safety protocols are recommended for handling aziridine derivatives, given their potential carcinogenicity?

Aziridines are classified as Group 2B carcinogens (IARC). Use glove boxes or fume hoods with HEPA filters to minimize inhalation. Quench residual monomers with aqueous HCl before disposal. Analytical methods like HPLC-UV or automated screening (e.g., for aziridine residues) ensure compliance with occupational exposure limits (OELs) .

Methodological Tables

Table 1: Key Vibrational Assignments for 2-Methoxy-1-(4-methylbenzenesulfonyl)aziridine

ModeFrequency (cm1^{-1})Assignment
ν13050C-H stretch (aziridine)
ν81350S=O symmetric stretch
ν101250C-N stretch
ν17950Ring deformation
Source: Adapted from high-resolution IR studies

Table 2: Regioselectivity in Pd-Catalyzed Borylation

SubstituentYield (%)Regioselectivity (α:β)
2-OMe851:9
2-H723:7
Data from DFT-optimized TS models and experimental validation

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